N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Description

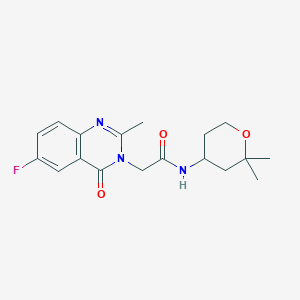

- This compound is a synthetic organic molecule with a complex structure. Let’s break it down:

- The core structure consists of two fused heterocycles: a pyran ring (tetrahydro-2H-pyran-4-yl) and a quinazolinone ring (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl).

- The acetamide group (-CONH₂) is attached to the quinazolinone ring.

- It may have potential applications in various fields due to its unique structure.

Properties

Molecular Formula |

C18H22FN3O3 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H22FN3O3/c1-11-20-15-5-4-12(19)8-14(15)17(24)22(11)10-16(23)21-13-6-7-25-18(2,3)9-13/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,21,23) |

InChI Key |

HJQZVTRQWMLGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3CCOC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the fluoro group enhances its lipophilicity and potential bioavailability, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies, particularly against resistant strains of bacteria and fungi. Its effectiveness can be attributed to the quinazoline scaffold, which is known for its ability to disrupt microbial cell wall synthesis and function .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. The modulation of neurotransmitter systems by quinazoline derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyran ring may contribute to blood-brain barrier permeability, enhancing its potential as a therapeutic agent .

Synergistic Effects

Combining this compound with other chemotherapeutic agents has shown enhanced efficacy in vitro. This synergistic effect could lead to lower dosages required for therapeutic effects, minimizing side effects associated with higher doses .

Material Science Applications

Beyond its biological applications, this compound can also be utilized in material science:

Polymer Chemistry

The unique structure allows for potential applications in polymer synthesis where it can serve as a monomer or additive to improve the mechanical properties of polymers. The incorporation of such compounds can lead to materials with enhanced thermal stability and mechanical strength .

Nanotechnology

This compound can be used in the development of nanocarriers for targeted drug delivery systems due to its favorable physicochemical properties .

Case Studies and Research Findings

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, with CAS Number 1574405-89-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.4 g/mol. The structure features a quinazoline moiety which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂FN₃O₃ |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1574405-89-2 |

Synthesis

The synthesis of this compound involves several steps including the formation of the tetrahydropyran ring and subsequent functionalization to introduce the quinazoline derivative. Detailed synthetic routes can be found in literature focusing on similar compounds, emphasizing the importance of reaction conditions and purification methods to obtain high yields.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with quinazoline structures have shown selective inhibition against various cancer cell lines such as breast, colon, lung, and prostate cancer cells at low micromolar concentrations .

Mechanism of Action:

- Topoisomerase Inhibition: The compound acts as a selective inhibitor of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Induction of Reactive Oxygen Species (ROS): Similar compounds have been reported to increase ROS levels in cancer cells, contributing to oxidative stress and cell death .

- Cell Cycle Arrest: Studies show that these compounds can induce cell cycle arrest at the G1 phase, further promoting apoptosis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low toxicity towards normal cells while effectively targeting cancerous cells. For example, a study showed that derivatives exerted potent anticancer effects comparable to etoposide but with reduced toxicity towards non-cancerous cells .

Case Studies

A notable case study involved the evaluation of this compound against various human cancer cell lines. The results indicated:

- Breast Cancer: IC50 values were determined in the low micromolar range.

- Colon Cancer: Significant reduction in cell viability was observed.

These findings suggest a promising therapeutic potential for this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.